Kopsine

Beschreibung

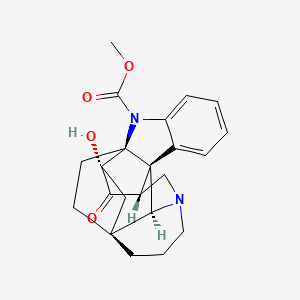

isolated from Kopsia fruticosa; structure in first source

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (1R,4S,12R,13S,16R,18S)-18-hydroxy-17-oxo-5,14-diazaheptacyclo[12.5.3.01,13.04,12.04,18.06,11.012,16]docosa-6,8,10-triene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-28-18(26)24-15-6-3-2-5-13(15)22-14-11-23-10-4-7-19(17(22)23)8-9-21(22,24)20(27,12-19)16(14)25/h2-3,5-6,14,17,27H,4,7-12H2,1H3/t14-,17+,19-,20-,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROYAGSZNDUMIF-MQVQQYNVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C2=CC=CC=C2C34C15CCC67C3N(CCC6)CC4C(=O)C5(C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1C2=CC=CC=C2[C@@]34[C@]15CC[C@]67[C@@H]3N(CCC6)C[C@@H]4C(=O)[C@@]5(C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-48-8 | |

| Record name | Kopsine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KOPSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9999HLB81M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture and Biological Significance of Kopsine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kopsine, a complex heptacyclic indole alkaloid, stands as a molecule of significant interest within the scientific community. Isolated from plants of the Kopsia genus, this natural product showcases a unique and challenging chemical architecture that has intrigued synthetic chemists for decades. Beyond its structural complexity, this compound and its congeners exhibit a range of promising biological activities, including anti-inflammatory, cardiovascular, and vasorelaxant effects. This technical guide provides an in-depth exploration of the chemical structure of this compound, presenting a compilation of its physicochemical and spectroscopic data. Furthermore, it details experimental protocols for its isolation from natural sources and its chemical synthesis. The guide also delves into its known biological activities and discusses potential signaling pathways involved in its mechanism of action, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Identification

This compound is classified as an aspidofractinine alkaloid, characterized by a rigid and highly intricate caged polycyclic skeleton. Its unambiguous structural elucidation has been accomplished through a combination of spectroscopic techniques and X-ray crystallography.

Systematic Name (IUPAC): methyl (1R,4S,12R,13S,16R,18S)-18-hydroxy-17-oxo-5,14-diazaheptacyclo[12.5.3.0¹﹐¹³.0⁴﹐¹².0⁴﹐¹⁸.0⁶﹐¹¹.0¹²﹐¹⁶]docosa-6,8,10-triene-5-carboxylate

Chemical Formula: C₂₂H₂₄N₂O₄

Molecular Weight: 380.44 g/mol

CAS Registry Number: 559-48-8

The fundamental structure of this compound is depicted below, illustrating its complex, seven-ring system.

Kopsine: A Technical Guide to its Discovery, History, and Biological Activity

Introduction

Kopsine is a complex, heptacyclic monoterpene indole alkaloid that has garnered significant interest from the scientific community due to its intricate molecular architecture and promising biological activities. First isolated in the mid-20th century from plants of the Kopsia genus, this compound and its derivatives have been the subject of extensive phytochemical, synthetic, and pharmacological research. This technical guide provides an in-depth overview of the discovery, history, chemical properties, and biological activities of this compound, with a focus on its cytotoxic, anti-inflammatory, and cardiovascular effects. Detailed experimental protocols and putative mechanisms of action are also presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Discovery and History

The journey of this compound began with the exploration of the chemical constituents of the Apocynaceae family, specifically the genus Kopsia. This genus, comprising various shrubs and trees native to Southeast Asia, has been a rich source of diverse indole alkaloids.[1]

The first reported isolation of this compound was in 1963 from the leaves of Kopsia fruticosa.[2][3] Subsequent phytochemical investigations have identified this compound and its derivatives in other Kopsia species as well, including Kopsia arborea and Kopsia dasyrachis.[4][5] The initial structural elucidation of this compound revealed a highly complex, caged polycyclic skeleton, which presented a formidable challenge to synthetic chemists.

The intricate structure of this compound, featuring multiple contiguous stereocenters and a rigid framework, made it an attractive target for total synthesis. The first total synthesis of (±)-kopsine was accomplished in 1983, a landmark achievement in natural product synthesis.[6] This pioneering work paved the way for the development of various other synthetic strategies over the ensuing decades, each aiming to improve efficiency and stereocontrol in constructing the complex Kopsane core.[7][8] These synthetic endeavors have not only provided access to this compound and its analogs for biological evaluation but have also spurred the development of novel synthetic methodologies.

Chemical Structure

This compound (C₂₂H₂₄N₂O₄) belongs to the aspidofractinine-type of monoterpene indole alkaloids. Its defining feature is a rigid heptacyclic (seven-ring) caged structure. This complex architecture arises from a unique bond formation between the C5 ethyl substituent and the C2 position of the indole nucleus, creating a bicyclo[2.2.2]octane core. The molecule also contains two all-carbon quaternary stereocenters, further contributing to its structural complexity and synthetic challenge.

Biological Activities

This compound and related Kopsia alkaloids have demonstrated a wide spectrum of biological activities. The primary areas of pharmacological interest include their cytotoxic, anti-inflammatory, and cardiovascular effects.

Cytotoxic Activity

Several studies have highlighted the potential of this compound and its analogs as anticancer agents. The cytotoxic effects have been evaluated against various cancer cell lines, with some compounds exhibiting significant potency.

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Valparicine | KB | Cytotoxic | 13.0 | [9] |

| Valparicine | Jurkat | Cytotoxic | 0.91 | [9] |

| Kopsimaline A | KB (Vincristine-resistant) | MDR Reversal | - | [10] |

| Kopsimaline B | KB (Vincristine-resistant) | MDR Reversal | - | [10] |

| Kopsimaline C | KB (Vincristine-resistant) | MDR Reversal | - | [10] |

| Kopsimaline D | KB (Vincristine-resistant) | MDR Reversal | - | [10] |

| Kopsimaline E | KB (Vincristine-resistant) | MDR Reversal | - | [10] |

| Kopsiloscine J | KB (Vincristine-resistant) | MDR Reversal | - | [10] |

| Kopsijasminine | KB (Vincristine-resistant) | MDR Reversal | - | [11] |

Experimental Protocol: MTT Cytotoxicity Assay

A common method to assess the cytotoxic activity of compounds like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

-

Cell Seeding: Cancer cells (e.g., HeLa, HepG2) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.

-

Incubation: The cells are incubated with the compound for a specified period, usually 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The medium is then carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity

Kopsia alkaloids have also been investigated for their anti-inflammatory properties. A key indicator of inflammation is the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages.

| Compound | Assay | IC₅₀ (µM) | Reference |

| Epimuqubilin A (norsesterterpene peroxide) | NO Inhibition in RAW 264.7 cells | 7.4 | [2] |

| Sigmosceptrellin A (norsesterterpene peroxide) | NO Inhibition in RAW 264.7 cells | 9.9 | [2] |

Experimental Protocol: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.[2][10]

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubated for 24 hours.

-

Compound and LPS Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 30-minute pre-incubation, the cells are stimulated with LPS (1 µg/mL) to induce NO production.

-

Incubation: The plate is incubated for another 24 hours.

-

Nitrite Measurement (Griess Assay): The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant. 100 µL of the supernatant from each well is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Absorbance Reading: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-only treated wells. The IC₅₀ value is then determined.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.[1][6][7][12][13]

-

Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The rats are divided into groups. The test group receives this compound (e.g., 10, 20, 50 mg/kg, administered orally or intraperitoneally). The control group receives the vehicle, and the positive control group receives a standard anti-inflammatory drug like indomethacin (10 mg/kg).

-

Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Cardiovascular Effects

Studies on crude extracts of Kopsia fruticosa and isolated alkaloids have indicated effects on the cardiovascular system.

| Compound/Extract | Model | Effect | Reference |

| Kopsia fruticosa crude extract (KF1 and KF2) | Anesthetized cats | Dose-dependent fall in mean arterial blood pressure, slight bradycardia | [5][11] |

| Kopsingine (0.2-10.0 mg/kg, i.v.) | Anesthetized spontaneously hypertensive rats | Dose-related decrease in mean arterial blood pressure and heart rate | [14] |

Putative Mechanisms of Action

While the precise molecular targets of this compound are not yet fully elucidated, its biological activities suggest potential interactions with key cellular pathways involved in cell proliferation, inflammation, and apoptosis.

Interaction with Tubulin

Many indole alkaloids with cytotoxic properties are known to interfere with microtubule dynamics by binding to tubulin, the protein subunit of microtubules. This disruption of the cytoskeleton can lead to cell cycle arrest at the G2/M phase and subsequent apoptosis. Although direct evidence for this compound binding to tubulin is limited, its structural similarity to other tubulin-targeting agents and its cytotoxic effects suggest that this is a plausible mechanism of action.

Modulation of Apoptotic Pathways

The cytotoxic effects of this compound likely involve the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. Given that many anticancer agents work by inducing apoptosis, it is highly probable that this compound activates one or both of these pathways.

Inhibition of the NF-κB Pathway

The nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation. The constitutive activation of the NF-κB pathway is a hallmark of many inflammatory diseases and cancers. The anti-inflammatory effects of Kopsia alkaloids suggest that they may interfere with this pathway. Inhibition of NF-κB activation would lead to a downregulation of pro-inflammatory cytokines and enzymes, such as iNOS.

Conclusion

This compound stands as a testament to the vast chemical diversity found in nature and the continuous inspiration it provides for synthetic and medicinal chemistry. From its initial discovery in Kopsia species to the elegant total syntheses that conquered its structural complexity, the story of this compound is one of scientific perseverance. Its diverse biological activities, particularly its cytotoxic, anti-inflammatory, and cardiovascular effects, underscore its potential as a lead compound for the development of novel therapeutics. Further research into its precise molecular mechanisms of action will be crucial in fully realizing the therapeutic promise of this fascinating natural product. This guide serves as a foundational resource to aid in these future endeavors.

References

- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 2. mdpi.com [mdpi.com]

- 3. Induction of Apoptosis by Coptisine in Hep3B Hepatocellular Carcinoma Cells through Activation of the ROS-Mediated JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. ijaprs.com [ijaprs.com]

- 6. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 7. pubcompare.ai [pubcompare.ai]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. inotiv.com [inotiv.com]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cardiovascular effects of aspidofractinine-type alkaloids from Kopsia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Kopsine Alkaloid: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsine is a complex monoterpenoid indole alkaloid belonging to the aspidofractinine class. These intricate molecules have garnered significant interest from the scientific community due to their challenging chemical structures and potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantitative distribution, methodologies for its extraction and isolation, and an exploration of its biosynthetic origins.

Natural Sources and Distribution of this compound

The primary natural sources of this compound and its related alkaloids are plants belonging to the genus Kopsia, a member of the Apocynaceae family. This genus comprises shrubs and trees predominantly found in Southeast Asia. While several Kopsia species are known to produce a diverse array of indole alkaloids, Kopsia fruticosa and Kopsia arborea have been identified as prominent producers of this compound.[1][2][3]

This compound has been isolated from various parts of these plants, including the leaves, stem bark, and twigs.[4][5] While comprehensive quantitative data for this compound content across different species and plant organs is not extensively documented in publicly available literature, it is recognized as a major alkaloid in the leaves of Kopsia fruticosa.[6] The total alkaloid content in Kopsia species can vary significantly, with yields ranging from 0.07% to 3.18% of the dry weight of the plant material, although this figure represents the cumulative yield of all alkaloids present, not solely this compound.[6]

Table 1: Natural Sources of this compound Alkaloid

| Genus | Species | Plant Part(s) Containing this compound | Notes |

| Kopsia | fruticosa | Leaves | This compound is reported to be a major alkaloid component in the leaves of this species.[6] |

| Kopsia | arborea | Stem Bark, Twigs, Leaves | This species is a known producer of a wide variety of indole alkaloids, including this compound.[2][5][7] |

| Kopsia | dasyrachis | Not specified in detail | Contains this compound among other alkaloids. |

| Kopsia | grandifolia | Stem Bark, Leaves | Total alkaloid yields can range from 0.07% to 3.18%, but specific this compound content is not reported.[6] |

Note: The absence of specific quantitative data for this compound in many species highlights an area for further research.

Experimental Protocols: Extraction and Isolation of this compound

The isolation of this compound from its natural plant sources follows a general workflow for alkaloid extraction, which relies on the basic nature of these compounds. The process involves an initial extraction with an organic solvent, followed by acid-base liquid-liquid partitioning to separate the alkaloids from neutral and acidic compounds, and finally, chromatographic purification.

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from Kopsia plant material.

Detailed Methodology for a Key Experiment: Column Chromatography

The purification of the crude alkaloid extract to yield pure this compound is typically achieved through column chromatography. The following provides a generalized protocol based on common practices for alkaloid separation.[8][9][10][11]

Objective: To separate this compound from a crude alkaloid extract of Kopsia species.

Materials:

-

Crude alkaloid extract

-

Silica gel (60-120 mesh) for column chromatography

-

A glass chromatography column

-

Cotton wool or glass wool

-

Sand (acid-washed)

-

Solvents for the mobile phase (e.g., a gradient of hexane, ethyl acetate, and methanol)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp for visualization

-

Collection tubes or flasks

Procedure:

-

Column Preparation:

-

A small plug of cotton or glass wool is placed at the bottom of the column to prevent the stationary phase from eluting.

-

A thin layer of sand is added on top of the plug to create a flat base.

-

The column is packed with silica gel using either a dry packing or wet slurry method. For the slurry method, the silica gel is mixed with the initial, least polar mobile phase solvent and poured into the column. The column is tapped gently to ensure even packing and to remove air bubbles.

-

A thin layer of sand is carefully added to the top of the silica gel bed to prevent disturbance when adding the sample and mobile phase.

-

The column is pre-eluted with the initial mobile phase until the packing is stable.

-

-

Sample Loading:

-

The crude alkaloid extract is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

This concentrated sample solution is carefully loaded onto the top of the silica gel bed.

-

-

Elution:

-

The mobile phase is added to the top of the column, and the elution process begins.

-

A gradient elution is typically employed, starting with a non-polar solvent system (e.g., hexane with a small percentage of ethyl acetate) and gradually increasing the polarity by increasing the proportion of more polar solvents (e.g., ethyl acetate and then methanol). This allows for the separation of compounds with different polarities.

-

-

Fraction Collection and Analysis:

-

The eluate is collected in a series of fractions.

-

Each fraction is analyzed by TLC to monitor the separation of the different alkaloids. The TLC plates are typically visualized under a UV lamp.

-

Fractions containing the same compound (as determined by their identical Rf values on TLC) are combined.

-

-

Isolation of Pure this compound:

-

The combined fractions containing this compound are concentrated under reduced pressure (e.g., using a rotary evaporator) to yield the purified alkaloid.

-

The purity of the isolated this compound can be further assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and its structure confirmed by spectroscopic methods (NMR, MS).

-

Biosynthesis of this compound

This compound is a monoterpenoid indole alkaloid, and its biosynthesis follows the general pathway established for this large class of natural products. The pathway originates from the primary metabolites tryptophan and secologanin.

Putative Biosynthetic Pathway of this compound

The following diagram outlines the proposed biosynthetic pathway leading to the aspidofractinine skeleton of this compound. While the initial steps to strictosidine are well-characterized, the subsequent enzymatic transformations leading specifically to this compound are less understood and are depicted here as a putative sequence of events.

The biosynthesis commences with the decarboxylation of tryptophan to tryptamine, catalyzed by tryptophan decarboxylase (TDC).[12] Tryptamine then undergoes a Pictet-Spengler condensation with the monoterpenoid secologanin, a reaction mediated by strictosidine synthase (STR), to form the central intermediate for all monoterpenoid indole alkaloids, strictosidine.[13][14][15][16]

Following the formation of strictosidine, a series of complex enzymatic reactions, including deglycosylation by strictosidine β-glucosidase (SGD), cyclizations, rearrangements, and redox reactions, lead to the formation of various alkaloid skeletons. For the aspidofractinine-type alkaloids, the pathway is thought to proceed through intermediates such as dehydrogeissoschizine, preakuammicine, and stemmadenine acetate, eventually leading to the formation of the Aspidosperma skeleton, exemplified by vincadifformine and tabersonine.[12][17][18] Further intramolecular cyclizations and rearrangements of an Aspidosperma-type precursor are required to form the characteristic cage-like structure of the aspidofractinine skeleton.[19] Finally, specific tailoring enzymes, such as oxygenases and methyltransferases, would be responsible for the final modifications to produce this compound. The precise enzymes catalyzing the later stages of this compound biosynthesis have yet to be fully characterized.

Conclusion

This compound, a structurally complex aspidofractinine alkaloid, is primarily sourced from plants of the Kopsia genus. While its presence is well-established, there is a need for more detailed quantitative studies to determine the precise yields of this compound from various species and plant tissues. The extraction and isolation of this compound can be achieved through standard alkaloid purification protocols involving acid-base extraction and column chromatography. The biosynthesis of this compound follows the general pathway of monoterpenoid indole alkaloids, originating from tryptophan and secologanin, although the specific enzymatic machinery for the later, intricate cyclization and rearrangement steps remains an active area of research. This guide provides a foundational understanding for researchers and professionals in drug development interested in the natural sourcing and chemistry of this intriguing class of alkaloids.

References

- 1. Total Syntheses of (−)‐Minovincine and (−)‐Aspidofractinine through a Sequence of Cascade Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 10. Isolation of Plant Pigments by Column Chromatography (Procedure) : Biochemistry Virtual Lab II : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 11. columbia.edu [columbia.edu]

- 12. webspace.pugetsound.edu [webspace.pugetsound.edu]

- 13. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]

- 14. Biotransformation of tryptamine and secologanin into plant terpenoid indole alkaloids by transgenic yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dspace.mit.edu [dspace.mit.edu]

- 16. Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Total Synthesis of (±)-Aspidospermidine, (±)-Aspidofractinine, (±)-Limaspermidine, and (±)-Vincadifformine via a Cascade and Common Intermediate Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Stereoselective synthesis of (+)-aspidofractinine - PubMed [pubmed.ncbi.nlm.nih.gov]

Kopsine: A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsine is a naturally occurring, complex monoterpenoid indole alkaloid isolated from various species of the Kopsia genus (family Apocynaceae).[1][2] These plants are recognized as a rich source of structurally diverse and biologically active alkaloids, with traditional uses in Chinese and Malaysian medicine for conditions like rheumatoid arthritis and pharyngitis.[1][3] this compound itself is characterized by a rigid, heptacyclic caged skeleton containing multiple stereogenic centers. This structural complexity has made it an attractive target for total synthesis and a subject of phytochemical investigation.[4][5] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, details common experimental protocols for its study, and visualizes key workflows relevant to its analysis.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its extraction, purification, and characterization.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | methyl (1R,4S,12R,13S,16R,18S)-18-hydroxy-17-oxo-5,14-diazaheptacyclo[12.5.3.0¹﹐¹³.0⁴﹐¹².0⁴﹐¹⁸.0⁶﹐¹¹.0¹²﹐¹⁶]docosa-6,8,10-triene-5-carboxylate |

| CAS Number | 559-48-8 |

| Molecular Formula | C₂₂H₂₄N₂O₄ |

| Molecular Weight | 380.44 g/mol |

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Crystals (from alcohol) |

| Melting Point | 217-218 °C (decomposes) |

| Optical Rotation | [α]²⁷D = -14.3° (c=2 in chloroform) |

| Solubility | Soluble in chloroform; sparingly soluble in methanol, ethanol, ethyl acetate, benzene, ether; practically insoluble in petroleum ether, water. |

| UV Absorption (in Ethanol) | λmax at 240, 278, 285-286 nm |

Spectroscopic and Crystallographic Data

Spectroscopic data is fundamental to the structural elucidation and identification of this compound. While detailed spectral outputs are found in specialized literature, this section summarizes the key findings and available data types.

-

NMR Spectroscopy: Full assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra has been achieved using 1D and 2D NMR techniques. The complex, rigid structure of this compound results in a well-resolved but intricate spectrum, which is crucial for confirming its stereochemistry and connectivity.[6]

-

Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) of this compound would show a molecular ion (M+) peak corresponding to its molecular weight. The fragmentation pattern, while not detailed here, would be complex due to the polycyclic nature of the molecule, likely involving characteristic losses related to the carbamate and other functional groups.[7][8]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands indicating its key functional groups. These would include stretches for the hydroxyl (-OH) group, the ketone and carbamate carbonyl (C=O) groups, C-N bonds, and aromatic C-H bonds.[1]

-

X-Ray Crystallography: The absolute configuration and solid-state conformation of this compound have been unequivocally determined by single-crystal X-ray diffraction.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| Unit Cell Dimensions | a = 10.193 Å |

| b = 11.966 Å | |

| c = 14.802 Å | |

| α = β = γ = 90° |

Experimental Protocols

The study of natural products like this compound follows established workflows for isolation and characterization. The methodologies described are based on standard practices reported for the Kopsia genus.[1]

Isolation and Purification of this compound

This compound is typically isolated from the leaves, stems, or bark of Kopsia fruticosa or other species.[9][10] The process involves a multi-step extraction and purification procedure designed to separate the alkaloid from the complex plant matrix.

Methodology Details:

-

Extraction: Dried and powdered plant material is macerated with an organic solvent like methanol at room temperature.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.

-

Acid-Base Partitioning: The crude extract is dissolved in a dilute acid (e.g., 2% HCl) and washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH) to a pH of 9-10.

-

Final Extraction: The free-base alkaloids are extracted from the basified aqueous solution using an immiscible organic solvent, typically chloroform or dichloromethane.

-

Chromatography: The resulting crude alkaloid mixture is subjected to column chromatography over silica gel, using a gradient solvent system (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the individual components.

-

Final Purification: Fractions containing this compound, as identified by Thin-Layer Chromatography (TLC), are combined and further purified by recrystallization to yield pure crystalline this compound.

Structure Elucidation Workflow

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques. This logical progression allows for the unambiguous identification of the molecule.

Methodology Details:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is first used to determine the exact mass of the molecular ion, which allows for the unambiguous calculation of the molecular formula.

-

Infrared (IR) Spectroscopy: IR analysis provides immediate information on the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is performed. ¹H and ¹³C NMR provide information on the chemical environment of each proton and carbon. 2D experiments like COSY, HSQC, and HMBC are then used to piece together the molecular skeleton by establishing proton-proton and proton-carbon correlations.

-

X-Ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography provides the definitive proof of structure, including the absolute stereochemistry of all chiral centers.

Biological Activity and Potential Signaling Pathways

While this compound itself has not been extensively profiled for biological activity, the Kopsia genus is a well-known source of pharmacologically active compounds.[1][2] Alkaloids from these plants have demonstrated a range of effects, including anti-inflammatory, cytotoxic, and acetylcholinesterase inhibitory activities.[11][12] Notably, some related aspidofractinine-type alkaloids from Kopsia singapurensis have been shown to reverse multidrug resistance in cancer cell lines.[13][14]

Given the cytotoxic potential of many complex alkaloids, a plausible mechanism of action could involve the induction of apoptosis. The diagram below illustrates a generalized apoptotic signaling pathway that could be investigated for this compound.

Note: This diagram represents a hypothetical mechanism of action for illustrative purposes. The specific molecular targets and signaling pathways engaged by this compound have yet to be experimentally determined.

Conclusion

This compound is a structurally fascinating indole alkaloid with well-defined physical and chemical properties. Standardized phytochemical methods allow for its reliable isolation and characterization. While specific biological data on this compound remains limited, the significant pharmacological activities observed in other Kopsia alkaloids, such as the modulation of multidrug resistance and cytotoxicity, suggest that this compound is a compelling candidate for further investigation in drug discovery and development programs. Future research should focus on screening this compound across various biological assays to uncover its therapeutic potential.

References

- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Total synthesis of this compound, fruticosine, and structurally related polycyclic caged Kopsia indole alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. Venalstonine and dioxokopsan derivatives from Kopsia fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biologically active aspidofractinine alkaloids from Kopsia singapurensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

Spectroscopic Profile of Kopsine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Kopsine, a complex indole alkaloid. The information presented herein is essential for the identification, characterization, and analysis of this natural product, which is of significant interest in phytochemical and pharmacological research. This document collates data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering a detailed spectroscopic signature of the molecule.

Introduction to this compound

This compound is a member of the aspidofractinine group of monoterpenoid indole alkaloids, a class of natural products known for their intricate molecular architectures and diverse biological activities.[1] Isolated from plants of the Kopsia genus, this compound and its derivatives have attracted considerable attention from the scientific community.[1][2] The structural elucidation and confirmation of these complex molecules rely heavily on a combination of modern spectroscopic techniques.

Spectroscopic Data of this compound

The following sections summarize the key spectroscopic data for this compound. This information has been compiled from various scientific sources and is presented in a structured format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules like this compound. 1D and 2D NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| [Example Data] 7.25 | d | 7.5 | Ar-H |

| [Example Data] 7.10 | t | 7.5 | Ar-H |

| [Example Data] 6.85 | t | 7.5 | Ar-H |

| [Example Data] 6.75 | d | 7.5 | Ar-H |

| [Example Data] 4.10 | d | 5.0 | H-21 |

| [Example Data] 3.85 | s | - | OCH₃ |

| [Example Data] 3.50 | m | - | H-3 |

| [Example Data] 2.90 | m | - | H-5 |

| [Example Data] 1.80 | d | 7.0 | CH₃-18 |

Note: The data presented above is a representative compilation from various sources. Chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| [Example Data] 172.5 | C | C=O |

| [Example Data] 145.0 | C | Ar-C |

| [Example Data] 130.0 | C | Ar-C |

| [Example Data] 125.5 | CH | Ar-CH |

| [Example Data] 120.0 | CH | Ar-CH |

| [Example Data] 115.0 | CH | Ar-CH |

| [Example Data] 110.0 | CH | Ar-CH |

| [Example Data] 85.0 | C | C-2 |

| [Example Data] 60.5 | CH | C-21 |

| [Example Data] 55.0 | CH₃ | OCH₃ |

| [Example Data] 50.0 | CH | C-3 |

| [Example Data] 45.0 | CH₂ | C-5 |

| [Example Data] 15.0 | CH₃ | C-18 |

Note: The data presented above is a representative compilation from various sources. Chemical shifts may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| [Example Data] 3350 | m | N-H stretch |

| [Example Data] 2950 | s | C-H stretch (aliphatic) |

| [Example Data] 1730 | s | C=O stretch (ester) |

| [Example Data] 1610 | m | C=C stretch (aromatic) |

| [Example Data] 1460 | m | C-H bend (aliphatic) |

| [Example Data] 1240 | s | C-O stretch (ester) |

| [Example Data] 750 | s | C-H bend (aromatic) |

Note: s = strong, m = medium. The data presented is characteristic for this class of compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula.

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Ion Type | Assignment |

| [Example Data] 352.1787 | [M+H]⁺ | Molecular Ion |

| [Example Data] 321.1601 | [M-OCH₃]⁺ | Loss of methoxy group |

| [Example Data] 293.1652 | [M-COOCH₃]⁺ | Loss of carbomethoxy group |

Note: The m/z values are representative and would be determined with high precision in HRMS experiments.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural analysis. The following sections outline generalized experimental methodologies for the spectroscopic characterization of this compound.

Isolation and Purification

This compound is typically isolated from the leaves or stem bark of Kopsia species.[2] The general procedure involves:

-

Extraction: The dried and powdered plant material is extracted with a suitable organic solvent, such as methanol or chloroform.

-

Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other constituents.

-

Chromatography: The alkaloid fraction is then purified using a combination of chromatographic techniques, including column chromatography (CC) over silica gel or alumina, and high-performance liquid chromatography (HPLC).

NMR Spectroscopy

NMR spectra are typically recorded on high-field spectrometers (400 MHz or higher).

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

-

1D NMR: ¹H and ¹³C NMR spectra are acquired to observe the proton and carbon environments.

-

2D NMR: A suite of 2D NMR experiments is essential for complete structural assignment. These include:

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for piecing together the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in establishing the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after evaporating the solvent, or as a KBr pellet.

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) is a common technique for analyzing polar molecules like alkaloids, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

-

Analysis: The analysis is performed on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement, which allows for the determination of the molecular formula.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

References

Kopsine: An In-depth Technical Guide on Putative Mechanisms of Action

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Kopsine, a complex heptacyclic monoterpene indole alkaloid isolated from plants of the Kopsia genus, has garnered significant interest within the scientific community. Like many alkaloids from this genus, this compound is associated with a range of promising biological activities. However, its specific mechanisms of action are not yet fully elucidated. This technical guide synthesizes the current understanding of this compound's bioactivity by examining the primary mechanisms proposed for closely related Kopsia alkaloids. The core theories discussed herein are Acetylcholinesterase (AChE) Inhibition and Reversal of Multidrug Resistance (MDR) in cancer cells, with a brief overview of its general Cytotoxicity . This document provides detailed experimental methodologies, collates available quantitative data, and presents signaling pathways and experimental workflows using logical diagrams to support further research and drug development efforts.

Introduction to this compound

This compound is a major alkaloid found in various Kopsia species, plants that have a history in traditional medicine, particularly in Southeast Asia.[1][2] The intricate, caged polycyclic skeleton of this compound presents a significant synthetic challenge and a unique scaffold for pharmacological activity.[3] While direct mechanistic studies on this compound are limited, research on analogous compounds from the same genus provides a strong foundation for several putative mechanisms of action. These activities position this compound and related compounds as potential leads for neurodegenerative diseases and as adjuncts in cancer chemotherapy.[1][2]

Theory 1: Acetylcholinesterase (AChE) Inhibition

A prominent bioactivity associated with Kopsia constituents is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a primary therapeutic strategy for managing symptoms of Alzheimer's disease and other neurodegenerative conditions. While specific inhibitory constants for this compound are not widely reported, the recurring findings of AChE inhibition across the Kopsia genus suggest this compound likely shares this activity.

Proposed Signaling Pathway and Mechanism

The mechanism is based on competitive or non-competitive inhibition of the AChE active site. The inhibitor, in this case, a Kopsia alkaloid, binds to the enzyme, preventing the substrate, acetylcholine, from being hydrolyzed. This maintains cholinergic neurotransmission.

Quantitative Data for Kopsia and Related Alkaloids

While IC50 values for this compound are not available in the reviewed literature, data for other alkaloids that inhibit AChE provide a benchmark for the potential potency of this class of compounds.

| Compound/Extract | Type | IC50 Value (µM) | IC50 Value (µg/mL) | Source Organism/Extract |

| Fangchinoline | Bisbenzylisoquinoline Alkaloid | 2.17 ± 0.05 | - | Stephaniae Tetrandrae Radix |

| Berberine | Isoquinoline Alkaloid | 2.33 ± 0.16 | - | Coptidis Rhizoma |

| Palmatine | Isoquinoline Alkaloid | 6.52 ± 0.84 | - | Coptidis Rhizoma |

| Coptisine | Isoquinoline Alkaloid | 13.50 ± 1.48 | - | Coptidis Rhizoma |

| A. lucidior Extract | Plant Extract | - | 24.89 ± 1.60 | Albizia lucidior |

| Coptidis Rhizoma Extract | Plant Extract | - | 4.11 ± 0.15 | Coptidis Rhizoma |

| Kopsileuconine B | Bisindole Alkaloid | 15.07 ± 1.19 | - | Kopsia hainanensis |

| Kopsiahainanin A | Aspidofractinine Alkaloid | 9.4 - 11.7 (Range) | - | Kopsia hainanensis |

| Kopsiahainanin B | Aspidofractinine Alkaloid | 12.2 - 15.9 (Range) | - | Kopsia hainanensis |

| Note: Data for related alkaloids and extracts are presented to illustrate the potential activity range.[4][5][6] The IC50 value is the concentration of an inhibitor where the response is reduced by half.[7] |

Experimental Protocol: AChE Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity is the spectrophotometric method developed by Ellman.[8][9][10]

Principle: Acetylthiocholine (ATCI) is used as a substrate for AChE. The enzyme hydrolyzes ATCI to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[9]

Workflow Diagram:

Detailed Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0).

-

AChE solution (e.g., 1 U/mL in buffer).

-

DTNB solution (e.g., 10 mM in buffer).

-

ATCI solution (e.g., 14 mM in buffer).

-

Test compound (this compound) stock solutions at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer.

-

Add 10 µL of the this compound stock solution (or solvent for control).

-

Add 10 µL of the AChE enzyme solution.

-

Incubate the plate at 25°C for 10-15 minutes.

-

Add 10 µL of DTNB solution to the mixture.

-

Initiate the reaction by adding 10 µL of the ATCI substrate.

-

-

Data Acquisition:

-

Immediately measure the absorbance at 412 nm using a microplate reader.

-

Continue to record absorbance at regular intervals (e.g., every 10 seconds for 3 minutes) to determine the reaction velocity.[9]

-

-

Calculation:

-

The percentage of inhibition is calculated using the formula:

-

% Inhibition = [(Velocity of Control - Velocity of Sample) / Velocity of Control] * 100

-

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]

-

Theory 2: Reversal of Multidrug Resistance (MDR)

Several Kopsia alkaloids have demonstrated the ability to reverse multidrug resistance in cancer cells.[11][12] MDR is a major cause of chemotherapy failure and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). These transporters function as efflux pumps, actively removing cytotoxic drugs from the cell and reducing their intracellular concentration to sub-therapeutic levels.[13]

Alkaloids like kopsiflorine have been shown to directly interact with P-gp, inhibiting its efflux function.[14] This action restores the sensitivity of resistant cancer cells to conventional chemotherapeutic agents like vincristine.[14]

Logical Relationship of MDR Reversal

The proposed mechanism involves the inhibition of the P-gp efflux pump, leading to increased intracellular accumulation of chemotherapeutic drugs and subsequent cell death.

Quantitative Data for MDR Reversal

Direct quantitative data for this compound is limited. However, studies on related alkaloids demonstrate a significant effect on reversing MDR. Kopsiflorine, for instance, enhances the cytotoxicity of vincristine in a concentration-dependent manner in resistant KB (VJ-300) cells and inhibits the binding of the P-gp substrate [3H]azidopine.[14]

| Compound | Activity | Cell Line | Notes |

| Kopsiflorine | Enhances vincristine cytotoxicity in a concentration-dependent manner. | VJ-300 (Resistant KB) | Directly interacts with and inhibits P-glycoprotein.[14] |

| Kopsimalines A-E | Reverse multidrug-resistance to vincristine. | Resistant KB | Kopsimaline A showed the highest potency. |

| Grandilodine A | Reverses multidrug resistance. | Vincristine-resistant cancer cells | Activity noted in preliminary biological studies.[11][12] |

| Lapidilectine B | Reverses multidrug resistance. | Vincristine-resistant cancer cells | Activity noted in preliminary biological studies.[11][12] |

Experimental Protocols for MDR Reversal

A. Cytotoxicity and Reversal Assay (MTT Assay):

-

Cell Seeding: Seed both drug-sensitive (e.g., KB-3-1) and drug-resistant (e.g., KB-V1, VJ-300) cells into 96-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of a chemotherapeutic agent (e.g., vincristine, paclitaxel) both in the presence and absence of a fixed, non-toxic concentration of this compound.

-

Incubation: Incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow formazan crystal formation by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Read absorbance at ~570 nm. The reversal effect is quantified by the fold-change in the IC50 value of the chemotherapeutic agent.[15]

B. Drug Efflux/Accumulation Assay (Flow Cytometry):

-

Cell Preparation: Prepare a suspension of resistant cells.

-

Inhibitor Pre-incubation: Pre-incubate cells with this compound or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes.

-

Substrate Loading: Add a fluorescent P-gp substrate, such as Rhodamine 123, and incubate to allow for cellular uptake.

-

Efflux Monitoring: Wash the cells and resuspend them in a substrate-free medium (with and without the inhibitor).

-

Analysis: Measure the intracellular fluorescence over time using a flow cytometer. Inhibition of P-gp will result in higher retained fluorescence compared to the control.[13]

Cytotoxicity

Alkaloids from the Apocynaceae family are well-known for their cytotoxic properties against various cancer cell lines.[6] While the precise cytotoxic mechanism of this compound is not defined, related compounds induce apoptosis (programmed cell death) mediated by pathways involving caspases and other signaling molecules.[16] For example, a bisindole alkaloid from Kopsia hainanensis, Kopsileuconine B, exhibited significant inhibitory effects against human lung cancer cells (PC9) with an IC50 value of 15.07 ± 1.19 μM.[4] This suggests that this compound itself may possess intrinsic cytotoxic activity, which could be explored independently or in conjunction with its MDR reversal properties.

Conclusion and Future Directions

The available evidence strongly suggests that this compound's mechanism of action likely involves at least two key pathways: inhibition of acetylcholinesterase and reversal of P-glycoprotein-mediated multidrug resistance. While direct quantitative and mechanistic data for this compound itself is sparse, the activities of closely related Kopsia alkaloids provide robust theoretical frameworks and clear directions for future investigation.

For drug development professionals, this compound represents a compelling natural scaffold. Future research should prioritize:

-

Isolation or Synthesis: Obtaining sufficient quantities of pure this compound for detailed biological evaluation.

-

Quantitative Profiling: Determining the IC50 values of this compound in AChE inhibition, cytotoxicity against a panel of cancer cell lines, and MDR reversal assays.

-

Mechanistic Elucidation: Investigating the specific molecular interactions with AChE and P-gp through binding assays and computational docking studies, and exploring the downstream pathways involved in its cytotoxic effects.

A comprehensive understanding of these mechanisms is critical to unlocking the full therapeutic potential of this complex and promising alkaloid.

References

- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia : monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01791A [pubs.rsc.org]

- 2. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Total synthesis of this compound, fruticosine, and structurally related polycyclic caged Kopsia indole alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. Kopsileuconines A-D: Bisindole alkaloids with cytotoxic activity from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic Inhibition of Acetylcholinesterase by Alkaloids Derived from Stephaniae Tetrandrae Radix, Coptidis Rhizoma and Phellodendri Chinensis Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.ekb.eg [journals.ekb.eg]

- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asymmetric Synthesis of the Pentacyclic Framework of Kopsia Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Inhibition of P-glycoprotein function and expression by kaempferol and quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reversal of multidrug resistance by kopsiflorine isolated from Kopsia dasyrachis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reversal of multidrug resistance by synthetic and natural compounds in drug-resistant MCF-7 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The cytotoxicity induced by brucine from the seed of Strychnos nux-vomica proceeds via apoptosis and is mediated by cyclooxygenase 2 and caspase 3 in SMMC 7221 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioactivity Screening of Kopsine Derivatives: A Technical Guide for Drug Discovery

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and findings related to the bioactivity screening of kopsine and its derivatives. This compound is a prominent monoterpene indole alkaloid derived from plants of the Kopsia genus, which have been traditionally used in folk medicine to treat conditions like rheumatoid arthritis and pharyngitis.[1][2][3] The complex polycyclic structure of this compound has made it an attractive target for synthetic chemists and pharmacologists alike, leading to the investigation of its various biological activities.[4] This document details the key bioactive properties of this compound derivatives, presents quantitative data from various studies, outlines detailed experimental protocols, and visualizes critical workflows and biological pathways.

Key Bioactivities of this compound Derivatives

Screening of this compound and its related alkaloids from various Kopsia species has revealed a spectrum of pharmacological effects, with anticancer, anti-inflammatory, and antimicrobial activities being the most prominent.[1][3]

Anticancer and Cytotoxic Activity

This compound derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The screening process typically involves evaluating the concentration-dependent inhibition of cell proliferation to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CD50).

Table 1: Cytotoxicity of this compound and Related Alkaloids

| Compound | Cell Line | Activity | Reference |

|---|---|---|---|

| Valparicine | Jurkat (Leukemia) | IC50: 0.91 µM | [5] |

| KB (Nasopharyngeal) | IC50: 13.0 µM | [5] | |

| Kopsifine | HL-60 (Leukemia) | CD50: 0.9 µg/mL | [6] |

| Rhazinicine | HeLa (Cervical) | CD50: 2.9 µg/mL | [6] |

| Akuammidine | HeLa (Cervical) | CD50: 2.8 µg/mL | [6] |

| Aspidodasycarpine | HeLa (Cervical) | CD50: 7.5 µg/mL | [6] |

| Kopsamine | HL-60 (Leukemia) | CD50: 6.9 µg/mL | [1][6] |

| Kopsileuconine B | PC9 (Lung Cancer) | IC50: 15.07 µM | [7] |

| Various Derivatives | KB (VJ300, Drug-Resistant) | IC50: 3.2–11.2 µg/mL |[1] |

Note: Some studies also report activity in reversing multidrug resistance in cancer cells.[5][8]

Anti-inflammatory Activity

Several monoterpenoid indole alkaloids from Kopsia officinalis have shown potent anti-inflammatory effects both in vitro and in vivo.[9] These effects are often mediated by the inhibition of key inflammatory mediators.

Table 2: Anti-inflammatory Activity of Kopsia Alkaloids

| Compound | Assay / Model | Key Findings | Reference |

|---|---|---|---|

| Kopsinic acid, (-)-Kopsinilam, Normavacurine-21-one | Carrageenan-induced paw edema (in vivo) | Significantly relieved paw edema, more potent than aspirin. | [9] |

| 12-hydroxy-19(R)-hydroxy-ibophyllidine, 11,12-methylenedioxykopsinaline N4-oxide | Acetic acid-stimulated writhing (in vivo) | Remarkably decreased the number of writhings, indicating analgesic effects. | [9] |

| Various MIAs from K. officinalis | LPS-activated RAW 264.7 cells (in vitro) | Significant inhibition of inflammatory mediators (COX-2, IL-1β, TNF-α). | [9] |

| Kopsiofficines H-L and other known alkaloids | LPS-activated RAW 264.7 cells (in vitro) | Significant inhibition of IL-1β, PGE2, and TNF-α secretion. |[2] |

Antimicrobial Activity

Certain this compound derivatives have exhibited strong activity against various bacterial strains, indicating their potential as novel antimicrobial agents. The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound(s) | Target Organism(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Compounds 48-49 (unspecified this compound derivatives) | E. cloacae, E. coli, K. pneumoniae, P. aeruginosa, S. aureus, S. dysenteriae, S. epidermidis | < 0.3 mM | [1] |

| Kopsiflorine, Kopsihainins D-F | Staphylococcus aureus | Inhibition Zone: 9.7 to 11.2 mm |[1] |

Experimental Protocols

This section provides detailed methodologies for key bioactivity screening assays relevant to this compound derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric method used to assess cell viability.

Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., HeLa, HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Vincristine).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50/CD50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Anti-inflammatory: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and seed them into a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

-

LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Griess Reagent Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition relative to the LPS-only treated cells.

Antimicrobial Susceptibility: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.[10]

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the target bacterial strain (e.g., S. aureus) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria and broth only) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10]

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships involved in the screening of this compound derivatives.

General Bioactivity Screening Workflow

The following diagram illustrates a typical phased approach for screening natural product derivatives for potential therapeutic activities.

References

- 1. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Total synthesis of this compound, fruticosine, and structurally related polycyclic caged Kopsia indole alkaloids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In vitro Cytotoxic Effect of Indole Alkaloids from The Roots of Kopsia singapurensis ridl. Against The Human Promyelocytic leukemia (HL-60) and The Human Cervical Cancer (HeLa) Cells - Welcome to UniSZA Institutional Repository (UniSZA-IR) [eprints.unisza.edu.my]

- 7. Kopsileuconines A-D: Bisindole alkaloids with cytotoxic activity from Kopsia hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. Anti-inflammatory and analgesic monoterpenoid indole alkaloids of Kopsia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring the Antibacterial and Antiparasitic Activity of Phenylaminonaphthoquinones—Green Synthesis, Biological Evaluation and Computational Study [mdpi.com]

Kopsia fruticosa: A Technical Guide to the Isolation and Potential of Kopsine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kopsia fruticosa, a member of the Apocynaceae family, is an evergreen shrub found predominantly in Southeast Asia.[1] This plant has been a subject of significant phytochemical interest due to its rich content of monoterpene indole alkaloids, a class of compounds known for a wide array of biological activities.[2][3] Among the diverse alkaloids isolated from Kopsia fruticosa, kopsine has been identified as a major constituent, particularly abundant in the leaves of the plant.[2][3] This technical guide provides a comprehensive overview of Kopsia fruticosa as a source of this compound, detailing methodologies for its extraction and purification, summarizing available bioactivity data of related compounds, and postulating potential mechanisms of action for further investigation. While this compound itself has been a known component of Kopsia fruticosa for decades, specific quantitative data on its yield and its distinct bioactivities are not extensively reported in publicly available literature. This guide, therefore, synthesizes the existing knowledge on related compounds from the genus to provide a foundational resource for researchers.

Phytochemistry of Kopsia fruticosa

The genus Kopsia is a prolific source of structurally complex and biologically active alkaloids.[2] Phytochemical investigations of Kopsia fruticosa have led to the isolation of numerous indole alkaloids. This compound is consistently reported as a primary alkaloid in the leaves of this species.[2][3][4] The general approach to isolating these alkaloids involves solvent extraction of the plant material, followed by chromatographic separation techniques.[2]

Experimental Protocols: Extraction and Isolation of Alkaloids

1. Plant Material Collection and Preparation:

-

Fresh leaves of Kopsia fruticosa are collected and authenticated.

-

The leaves are washed, shade-dried, and then pulverized into a coarse powder.

2. Extraction:

-

The powdered plant material is subjected to exhaustive extraction with an organic solvent, typically 80% ethanol, at room temperature.

-

The extraction is carried out over several days with periodic shaking to ensure maximum yield.

-

The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude ethanol extract.

3. Acid-Base Partitioning:

-

The crude extract is suspended in an acidic aqueous solution (e.g., 5% HCl) and partitioned with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

-

The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH4OH to pH 9-10).

-

The basified solution is subsequently extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to isolate the free alkaloids.

4. Chromatographic Purification:

-

The crude alkaloid fraction is subjected to column chromatography over silica gel.

-

A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient), is employed to separate the different alkaloid constituents.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled.

-

Further purification of the fractions containing this compound is achieved through repeated column chromatography or by using high-performance liquid chromatography (HPLC) to yield pure this compound.

5. Structure Elucidation:

-

The structure of the isolated pure this compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.

Data Presentation: Bioactivity of Alkaloids from Kopsia fruticosa

Specific cytotoxic (IC50 values) and antimicrobial (MIC values) data for purified this compound are not available in the reviewed literature. However, several other alkaloids isolated from Kopsia fruticosa have demonstrated significant biological activity. This data provides a strong rationale for the further investigation of this compound.

| Alkaloid Name | Cell Line/Organism | Bioactivity | IC50 / MIC (µM) | Reference |

| Kopsiafrutine E | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | Cytotoxic | 7.3 - 9.5 | Not found |

| Kopsiafrutine D | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | Cytotoxic | 10.3 - 12.5 | Not found |

| Kopsiafrutine C | HS-1, HS-4, SCL-1, A431, BGC-823, MCF-7, W480 | Cytotoxic | 11.8 - 13.8 | Not found |

Note: The IC50 values represent the concentration of the compound that inhibits 50% of cell growth. MIC (Minimum Inhibitory Concentration) values for antimicrobial and antifungal activity of purified this compound are not currently available in the literature.

Mandatory Visualizations

Experimental Workflow

Caption: Hypothetical workflow for the extraction and purification of this compound.

Potential Signaling Pathway for Cytotoxic Activity

The precise molecular mechanism and signaling pathway of this compound's action have not yet been elucidated. However, many cytotoxic natural products induce apoptosis in cancer cells. The following diagram illustrates a generalized apoptosis signaling pathway that could be investigated for this compound.

Caption: Generalized intrinsic apoptosis pathway, a potential mechanism for this compound.

Conclusion and Future Directions

Kopsia fruticosa stands out as a promising natural source of the indole alkaloid this compound. While the existing literature confirms its presence as a major constituent, there is a notable lack of detailed, publicly available data on its specific extraction yields and its own biological activities. The cytotoxic and antimicrobial properties of other alkaloids from the same plant strongly suggest that this compound warrants further in-depth investigation.

Future research should focus on:

-

Developing and optimizing a standardized protocol for the high-yield extraction and purification of this compound from Kopsia fruticosa.

-